Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate is an organic compound with the chemical formula C11H16N4O5. It is commonly used as an intermediate in organic synthesis and pharmaceutical applications. This compound is known for its white to almost white crystalline powder appearance and has a melting point of approximately 197-201°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate can be synthesized through the reaction of ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate with nitric acid. The reaction typically occurs in an organic solvent, followed by crystallization to purify the product .
Industrial Production Methods
In industrial settings, the compound is produced by reacting ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate with nitric acid under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Utilized in the development of pharmaceutical drugs, particularly as an intermediate in the synthesis of tyrosine kinase inhibitors like nilotinib.
Industry: Applied in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes, leading to alterations in biochemical pathways. For example, in the synthesis of nilotinib, it acts as an intermediate that modifies the structure of the final drug, enhancing its efficacy against certain types of leukemia .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-guanidino-4-methylbenzoate
- Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate
- 3-(hydrazinylmethylideneamino)-4-methylbenzoic acid ethyl ester
Uniqueness
Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in organic synthesis and drug development .
Properties
Molecular Formula |
C11H17N4O5+ |
---|---|
Molecular Weight |
285.28 g/mol |
IUPAC Name |
dihydroxy(oxo)azanium;ethyl 3-(diaminomethylideneamino)-4-methylbenzoate |
InChI |
InChI=1S/C11H15N3O2.H2NO3/c1-3-16-10(15)8-5-4-7(2)9(6-8)14-11(12)13;2-1(3)4/h4-6H,3H2,1-2H3,(H4,12,13,14);(H2,2,3,4)/q;+1 |
InChI Key |
OOEHQUVCMQLSKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)N=C(N)N.[N+](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.